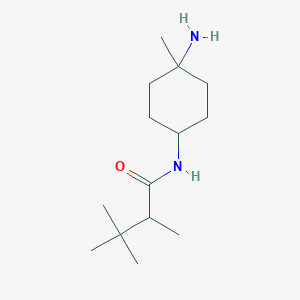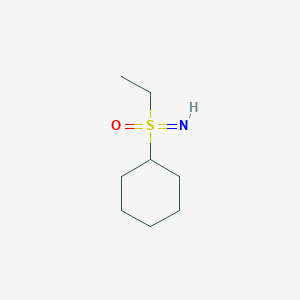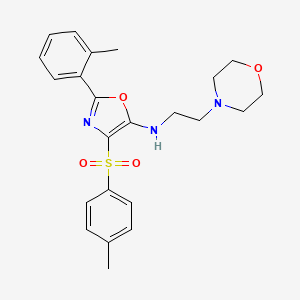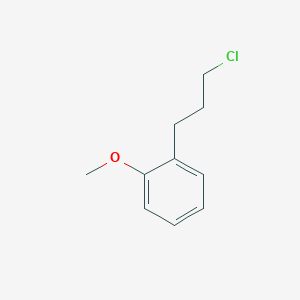![molecular formula C17H24O2 B2752486 2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 470692-43-4](/img/structure/B2752486.png)
2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptan-2-ol is a type of organic compound that belongs to the class of bicyclic compounds . It has a molecular formula of C7H12O . Another compound, 7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPT-1-YL, has a molecular weight of 389.536 .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol” are not available, there are general methods for synthesizing similar compounds. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of 2-Heptanol, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, the acetates of -2-methyl–bicyclo[2.2.1]heptan-2-ol, -2-methyl–bicyclo-[2.2.1]heptan-2-ol, and 1-methyl–bicyclo[2.2.1]heptan-2-ol have been pyrolysed at several temperatures and the product distribution determined .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental methods. For example, Bicyclo[2.2.1]heptan-2-ol has a molecular weight of 112.1696 .Applications De Recherche Scientifique
Chemical Reactions and Structures
- The molecule has been studied for its behavior in strong acid, revealing mechanisms like elimination-addition and collapse to monocyclic allylic cations, as evidenced by 13C N.M.R. spectra (Coxon & Steel, 1979).
Chiral Complexes and Ligands
- It serves as a chiral ligand, forming complexes with n-butyllithium and dimethylzinc. The crystal structures of these complexes provide insights into stereochemistry and ligand behavior (Goldfuss, Khan, & Houk, 1999).
Enantioselectivity in Chemical Synthesis
- Derivatives of this compound have been used to increase enantioselectivities and reactivities in chemical reactions, such as diethylzinc additions to benzaldehyde. The structural modifications and their effects on reaction outcomes are significant (Goldfuss, Steigelmann, & Rominger, 2000).
Atropisomerism Studies
- The compound contributes to understanding atropisomerism, where specific configurations influence the stability and properties of the molecules, as observed in X-ray crystal structures and computational evaluations (Goldfuss & Rominger, 2000).
Prostaglandin Analogs Synthesis
- Its derivatives are used in synthesizing carbocyclic analogs of prostaglandin endoperoxides, highlighting its role in medicinal chemistry and drug development (Pashkovskii, Lakhvich, Koval’skaya, & Kozlov, 2001).
Organic Synthesis and Catalysis
- The compound has been explored in the context of organic synthesis, particularly in the formation of chiral complexes, which are crucial in catalytic processes and the creation of enantiomerically pure substances (Nevalainen & Nevalainen, 2001).
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-15(2)12-9-10-16(3,11-12)17(15,18)13-7-5-6-8-14(13)19-4/h5-8,12,18H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGISQVBZQSXLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1(C3=CC=CC=C3OC)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2752404.png)




![(E)-4-(Dimethylamino)-N-[2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl]but-2-enamide](/img/structure/B2752409.png)
![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)




![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)


